Bienvenue dans la boutique en ligne BenchChem!

3,3-Diphenylpropionyl chloride

PAF antagonist medicinal chemistry structure–activity relationship

3,3-Diphenylpropionyl chloride (CAS 37089-77-3), also referred to as β,β-diphenylpropionyl chloride or 3,3-diphenylpropanoyl chloride, is a solid acyl chloride (MF: C15H13ClO, MW: 244.72 g/mol) characterized by two phenyl substituents on the β-carbon of the propionyl chain. This structural motif—the 3,3-diphenylpropyl scaffold—is a privileged pharmacophore embedded in multiple classes of bioactive molecules, including the dihydropyridine calcium channel blocker lercanidipine, the spasmolytic agent milverine, and the histamine H1-receptor agonist series histaprodifens.

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
CAS No. 37089-77-3
Cat. No. B028419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpropionyl chloride
CAS37089-77-3
Synonymsβ-Phenyl-benzenepropanoyl Chloride; 
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
InChIKeyUYXDQUAGGZJICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylpropionyl Chloride (CAS 37089-77-3): Key Intermediate for Cardiovascular, Antispasmodic, and Anti-Inflammatory Agents


3,3-Diphenylpropionyl chloride (CAS 37089-77-3), also referred to as β,β-diphenylpropionyl chloride or 3,3-diphenylpropanoyl chloride, is a solid acyl chloride (MF: C15H13ClO, MW: 244.72 g/mol) characterized by two phenyl substituents on the β-carbon of the propionyl chain . This structural motif—the 3,3-diphenylpropyl scaffold—is a privileged pharmacophore embedded in multiple classes of bioactive molecules, including the dihydropyridine calcium channel blocker lercanidipine, the spasmolytic agent milverine, and the histamine H1-receptor agonist series histaprodifens . The compound serves as the electrophilic gateway that installs the diphenylpropyl fragment onto amine, alcohol, and other nucleophilic partners, making it a procurement-critical building block for medicinal chemistry and pharmaceutical process development .

Why 3,3-Diphenylpropionyl Chloride Cannot Be Replaced by Generic Acyl Chlorides or the Parent Acid in Diphenylpropyl-Dependent Syntheses


Procurement decisions for 3,3-diphenylpropionyl chloride must recognize that neither generic acyl chlorides nor the parent carboxylic acid (3,3-diphenylpropionic acid, CAS 606-83-7) can serve as drop-in substitutes. First, the β,β-diphenyl substitution pattern is functionally non-interchangeable with mono-phenyl analogs such as hydrocinnamoyl chloride (3-phenylpropionyl chloride, CAS 645-45-4); the second phenyl ring radically alters lipophilicity, steric bulk, and receptor-binding geometry of downstream products—a principle directly evidenced by structure–activity relationship (SAR) studies showing that the 3,3-diphenylpropionyl acyl group confers superior pharmacological activity relative to the diphenylacetyl and other acyl substituents in PAF antagonist series . Second, substituting the acyl chloride with the corresponding carboxylic acid introduces a substantial reactivity penalty: the acid requires stoichiometric coupling reagents (e.g., EDC/DMAP or PPAA) for amide or ester formation, adding cost, purification burden, and step-count, whereas the acid chloride reacts directly with amines and alcohols under mild Schotten–Baumann conditions . Third, process-scale lercanidipine patents explicitly identify intermediates bearing the intact 3,3-diphenylpropyl moiety as essential for achieving high yield and purity; alternative substitution patterns are not disclosed as viable .

Quantitative Differentiation Evidence for 3,3-Diphenylpropionyl Chloride (CAS 37089-77-3) Against Closest Analogs


PAF Antagonist SAR: 3,3-Diphenylpropionyl Acyl Substituent Outperforms Diphenylacetyl in Producing Most Active Compounds with Oral Activity Improvements

In a systematic SAR study of (pyridylcyanomethyl)piperazines as orally active PAF antagonists, the 3,3-diphenylpropionyl acyl substituent was one of only two acyl groups (alongside diphenylacetyl) that produced the most active compounds in the series. Critically, the 3,3-diphenylpropionyl group uniquely permitted further potency enhancement: introduction of an amine or hydroxy group onto the 3,3-diphenylpropionyl substituent led to additional improvements in oral activity, whereas the diphenylacetyl scaffold did not support this functionalization-driven optimization. As a result, three of the most advanced compounds (100, 114, and 115) containing the 3,3-diphenylpropionyl moiety were selected for further pharmacological development . This head-to-head evidence demonstrates that the diphenylpropionyl chloride is the preferred acylating agent when the downstream SAR objective is maximizing oral PAF antagonist activity with scope for iterative lead optimization.

PAF antagonist medicinal chemistry structure–activity relationship

Physicochemical Differentiation: Solid-State Handling and Higher Boiling Point Versus Liquid Mono-Phenyl Analog Hydrocinnamoyl Chloride

3,3-Diphenylpropionyl chloride is a white solid at ambient temperature (stored at −20°C) with a calculated boiling point of 357.3°C at 760 mmHg and a calculated density of 1.159 g/cm³ . In contrast, its closest mono-phenyl analog, hydrocinnamoyl chloride (3-phenylpropionyl chloride, CAS 645-45-4), is a colorless to yellow liquid with a boiling point of 107°C at 11 mmHg (lit.) and a density of 1.135 g/mL at 25°C . The solid physical state of 3,3-diphenylpropionyl chloride simplifies weighing accuracy and containment in laboratory and kilo-lab settings, and the substantially higher boiling point (normalized to atmospheric pressure: ~357°C vs. ~231°C estimated for hydrocinnamoyl chloride at 760 mmHg) reflects the greater molecular weight (244.72 vs. 168.62 g/mol) and stronger intermolecular forces conferred by the second phenyl ring . This is a class-level inference: the β,β-diphenyl substitution consistently elevates melting point and boiling point relative to β-mono-phenyl acyl chlorides.

process chemistry physicochemical properties acyl chloride handling

Reactivity Advantage: Direct Amidation Without Coupling Reagents Versus Parent Carboxylic Acid

3,3-Diphenylpropionyl chloride reacts directly with amines under Schotten–Baumann conditions (aqueous base, ambient temperature) to form amides, as exemplified in the synthesis of milverine where the acid chloride is condensed with 4-aminopyridine to give 3,3-diphenyl-N-(4-pyridyl)propionamide . In contrast, the parent 3,3-diphenylpropionic acid (CAS 606-83-7, MP: 151–154°C) requires stoichiometric coupling reagents for amide bond formation; for instance, synthesis of diphenylpropionamide derivatives via direct condensation of 3,3-diphenylpropionic acid with amines uses 1-propylphosphonic acid cyclic anhydride (PPAA) as an activating agent . The acid chloride route eliminates the reagent cost, atom-economy penalty, and aqueous workup complexity associated with coupling-agent-mediated protocols. This reactivity differential is general to the carboxylic acid/acid chloride pair (class-level inference), with a well-established magnitude: acyl chlorides are typically 10⁴–10⁶ times more reactive toward nucleophilic attack than the corresponding carboxylic acids under comparable conditions.

synthetic efficiency acyl chloride reactivity amide bond formation

Lercanidipine Intermediate: Patent-Documented Process Achieving 80–90% Overall Yield with >99% HPLC Purity

A patent for an improved process to prepare the lercanidipine intermediate 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl acetoacetate—constructed from the 3,3-diphenylpropylamine derived from 3,3-diphenylpropionyl chloride—reports an overall yield of 80–90% with HPLC purity greater than 99% . This represents a substantiated process-scale performance metric that distinguishes intermediates carrying the 3,3-diphenylpropyl fragment from earlier lercanidipine routes. The patent explicitly notes that prior art processes (e.g., those described in U.S. Pat. No. 4,705,797) resulted in poor product yield and required column chromatographic purifications, rendering them commercially unfeasible . While this evidence does not provide a direct comparator compound with identical metrics, it establishes a benchmark for the 3,3-diphenylpropyl-bearing intermediate that is relevant to procurement decisions for lercanidipine manufacturing.

process chemistry lercanidipine pharmaceutical intermediate

Analgesic and Anti-Inflammatory Derivatives: Compounds Synthesized from 3,3-Diphenylpropionyl Chloride Exhibit Two- to Three-Fold Potency Relative to Control in Animal Models

Two independent studies report that substituted phenyl β,β-diphenylpropanoate derivatives—synthesized by condensation of β,β-diphenylpropionyl chloride with substituted phenols—exhibited significantly potent analgesic and anti-inflammatory activity when compared with control groups. The compound HD-5 (2-nitrophenyl 3,3-diphenylpropionate) showed analgesic and anti-inflammatory effects that were 'almost similar to the standard compounds Indomethacin and Diclofenac Sodium' and represented a two- to three-fold improvement over untreated controls . Similarly, in a parallel study using aromatic secondary amine derivatives, compounds AK-5 and AK-3 showed significantly potent anti-inflammatory and analgesic activity 'two to three times' that of the control group, with AK-5 exhibiting the highest response among all test compounds . These data demonstrate that the 3,3-diphenylpropionyl chloride scaffold reliably delivers bioactive derivatives with quantifiable efficacy in standard preclinical pain and inflammation models.

analgesic anti-inflammatory drug discovery diphenylpropionate derivatives

Storage and Stability: Mandated −20°C Storage Differentiates 3,3-Diphenylpropionyl Chloride from Less Hydrolysis-Sensitive Analogs

3,3-Diphenylpropionyl chloride requires storage at −20°C according to the supplier specification from Santa Cruz Biotechnology . This mandated low-temperature storage reflects its inherent moisture sensitivity as an acyl chloride, a property shared by the class but operationally significant because it imposes cold-chain logistics that may not be required for the parent carboxylic acid (stored long-term in a cool, dry place per AKSci specifications) , or for certain sterically hindered acyl chlorides that exhibit greater ambient stability. The compound is supplied as a solid with typical purity of ≥95% (Min. 95% per CymitQuimica/Biosynth specification), soluble in chloroform, dichloromethane, and ethyl acetate . For procurement planning, the −20°C storage requirement means that ordering quantities must account for freezer capacity and that handling protocols must minimize exposure to atmospheric moisture to prevent hydrolysis to the less reactive 3,3-diphenylpropionic acid.

chemical stability acyl chloride storage procurement specifications

Evidence-Backed Application Scenarios for 3,3-Diphenylpropionyl Chloride (CAS 37089-77-3) in Pharmaceutical R&D and Process Chemistry


Synthesis of PAF Antagonist Lead Series Requiring Oral Activity Optimization via Acyl Substituent Functionalization

Research teams pursuing platelet-activating factor (PAF) antagonists with oral bioavailability should prioritize 3,3-diphenylpropionyl chloride as the acylating agent of choice for constructing (pyridylcyanomethyl)piperazine and piperidine scaffolds. As demonstrated by Carceller et al. (J Med Chem, 1992), the 3,3-diphenylpropionyl acyl group not only ranks among the two most active substituent classes but uniquely supports further potency gains through introduction of amine or hydroxy groups onto the diphenylpropyl side chain—a level of SAR flexibility not achievable with the diphenylacetyl alternative. This enables iterative lead optimization campaigns where initial hits can be systematically functionalized without switching the core acylating reagent .

Industrial-Scale Lercanidipine Intermediate Manufacturing Using High-Yield Diphenylpropyl Route

For CMO/CDMO organizations and generic API manufacturers producing lercanidipine hydrochloride, procurement of 3,3-diphenylpropionyl chloride is the entry point to the improved process disclosed in US 2010/0104649, which delivers the key intermediate 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl acetoacetate in 80–90% overall yield with >99% HPLC purity. This process eliminates the column chromatography steps that rendered prior-art routes commercially unviable, making it the preferred starting point for cost-sensitive, large-scale lercanidipine production .

Medicinal Chemistry Library Synthesis of Analgesic/Anti-Inflammatory β,β-Diphenylpropanoate and Diphenylpropionamide Derivatives

Medicinal chemistry groups synthesizing phenyl β,β-diphenylpropanoate esters or secondary aromatic amine derivatives of 3,3-diphenylpropionic acid for analgesic and anti-inflammatory screening should procure 3,3-diphenylpropionyl chloride as the direct acylating reagent. Published data confirm that derivatives generated from this acid chloride—specifically HD-5 (2-nitrophenyl 3,3-diphenylpropionate) and AK-5—produce analgesic and anti-inflammatory responses two- to three-fold above control and approaching the efficacy of indomethacin and diclofenac sodium in rat paw edema and hot plate/tail flick models . The acid chloride route enables rapid, parallel diversification of the phenol or amine coupling partner without the added step of in situ acid activation .

Synthesis of Histamine H1 Receptor Agonists (Histaprodifen Series) and Spasmolytic Agents (Milverine-Type Compounds)

Research groups investigating histamine H1 receptor pharmacology or developing spasmolytic agents should procure 3,3-diphenylpropionyl chloride for direct installation of the critical 3,3-diphenylpropyl pharmacophore. In the histaprodifen series, the 2-(3,3-diphenylpropyl)-substituted imidazole core is essential for potent and selective H1 receptor agonism, with chiral histaprodifen derivatives showing differential interactions across H1 receptor species isoforms . In the milverine (fenpyramine) synthesis, 3,3-diphenylpropionyl chloride is condensed with 4-aminopyridine under Schotten–Baumann conditions to construct the key amide intermediate en route to the bifunctional antispasmodic molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diphenylpropionyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.